3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid
Description
3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Properties
IUPAC Name |
3-(5-formylthiophen-2-yl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACXQKKQZWWAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689495 | |
| Record name | 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-80-7 | |
| Record name | 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid typically involves the formation of the thiophene ring followed by functionalization at specific positions. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material. This compound undergoes a series of reactions, including bromination, formylation, and coupling reactions, to yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in the synthesis of these compounds. These reactions are typically carried out in the presence of a base and a solvent, such as tetrahydrofuran or dimethylformamide .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(5-Carboxythiophen-2-YL)-2-methylbenzoic acid.
Reduction: 3-(5-Hydroxymethylthiophen-2-YL)-2-methylbenzoic acid.
Substitution: 3-(5-Bromothiophen-2-YL)-2-methylbenzoic acid.
Scientific Research Applications
3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-(5-Formylthiophen-2-YL)benzoic acid: Lacks the methyl group at the 2-position.
3-(5-Formylfuran-2-YL)-2-methylbenzoic acid: Contains a furan ring instead of a thiophene ring.
3-(5-Formylpyrrole-2-YL)-2-methylbenzoic acid: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid is unique due to the presence of both the formyl group and the thiophene ring, which confer specific chemical reactivity and potential biological activity. The methyl group at the 2-position also influences its chemical properties and interactions with other molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
